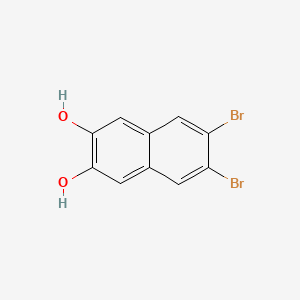
2,3-Dihydroxy-6,7-dibromonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-6,7-dibromonaphthalene is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two bromine atoms on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dibromonaphthalene typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method involves the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures (230-250°C) . The resulting dibromonaphthalene is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The bromination and hydroxylation steps are optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2,3-Dihydroxy-6,7-dibromonaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxy naphthalene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2,3-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydroxy-6,7-dibromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydroxy-6,7-dibromonaphthalene involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
2,6-Dibromonaphthalene: Similar in structure but lacks hydroxyl groups.
2,3-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but different bromine substitution pattern.
2,7-Dibromonaphthalene: Similar bromine substitution but different positions on the naphthalene ring.
特性
分子式 |
C10H6Br2O2 |
|---|---|
分子量 |
317.96 g/mol |
IUPAC名 |
6,7-dibromonaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-9(13)10(14)4-6(5)2-8(7)12/h1-4,13-14H |
InChIキー |
YQEHRRGEIXRJJR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


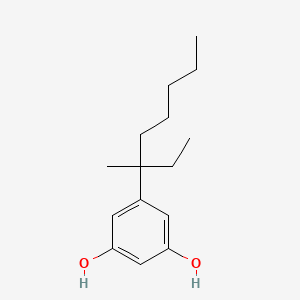
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

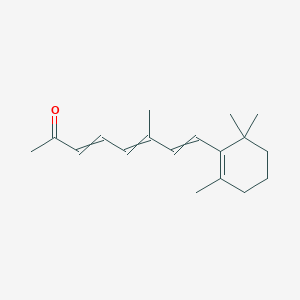
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
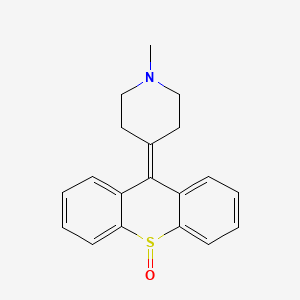
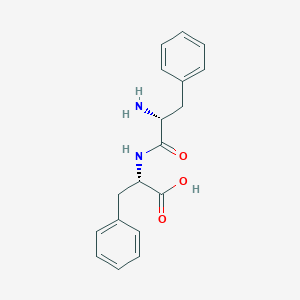

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
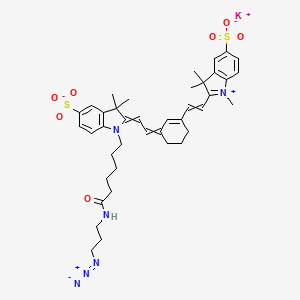
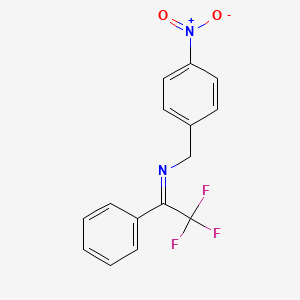
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
